molecular formula C12H11FN2OS B2987717 N-[5-(4-fluorobenzyl)-1,3-thiazol-2-yl]acetamide CAS No. 292160-95-3

N-[5-(4-fluorobenzyl)-1,3-thiazol-2-yl]acetamide

Cat. No.: B2987717
CAS No.: 292160-95-3
M. Wt: 250.29
InChI Key: ICBMZBNXZBUEGL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[5-(4-Fluorobenzyl)-1,3-thiazol-2-yl]acetamide is a thiazole-acetamide derivative characterized by a 4-fluorobenzyl substituent at the 5-position of the thiazole ring and an acetamide group at the 2-position.

Properties

IUPAC Name

N-[5-[(4-fluorophenyl)methyl]-1,3-thiazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11FN2OS/c1-8(16)15-12-14-7-11(17-12)6-9-2-4-10(13)5-3-9/h2-5,7H,6H2,1H3,(H,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICBMZBNXZBUEGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=NC=C(S1)CC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11FN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(4-fluorobenzyl)-1,3-thiazol-2-yl]acetamide typically involves the reaction of 4-fluorobenzylamine with 2-bromoacetylthiazole under specific conditions. The reaction is carried out in the presence of a base such as potassium carbonate in an organic solvent like dimethylformamide (DMF). The reaction mixture is heated to a specific temperature to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The final product is purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

N-[5-(4-fluorobenzyl)-1,3-thiazol-2-yl]acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[5-(4-fluorobenzyl)-1,3-thiazol-2-yl]acetamide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of N-[5-(4-fluorobenzyl)-1,3-thiazol-2-yl]acetamide involves its interaction with specific molecular targets in the body. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. The exact molecular pathways involved may vary depending on the specific application and target .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituent Variations on the Thiazole Ring

Table 1: Key Structural Analogs and Their Properties
Compound Name Substituent (R) at Thiazole 5-Position Molecular Weight (g/mol) Biological Activity Melting Point (°C) Reference ID
N-[5-(4-Fluorobenzyl)-1,3-thiazol-2-yl]acetamide 4-Fluorobenzyl 290.31* Not explicitly reported - -
9b () 4-Fluorophenyl 480.52 α-Glucosidase inhibition -
SirReal2 () 1-Naphthalenylmethyl 444.55 SIRT2 inhibition (IC₅₀ = 0.15 μM) -
6a () 4-Hydroxy-3-methoxyphenyl 293.32 Non-selective COX inhibitor -
5j () 4-Chlorobenzylthio 452.96 Not explicitly reported 138–140
Compound 14 () 4-Fluorophenyl + pyrimidinyl 552.53 Antimalarial (Plasmodium) -

*Calculated based on molecular formula.

Key Observations :

  • Substituent Position : The placement of the 4-fluorobenzyl group at the 5-position (vs. 2-position in 9b) may influence steric interactions and binding affinity in enzyme inhibition .
  • Bioisosteric Replacements : Replacing the 4-fluorobenzyl group with naphthalenylmethyl (SirReal2) enhances SIRT2 inhibition, suggesting bulky hydrophobic groups improve target engagement .
  • Electron-Withdrawing Groups : Derivatives with electron-withdrawing substituents (e.g., 4-chlorobenzylthio in 5j) often exhibit higher thermal stability (elevated melting points) .

Pharmacological Activities

Functional Insights :

  • Enzyme Inhibition : Thiazole-acetamides with aromatic substituents (e.g., 4-fluorobenzyl) may mimic natural substrates, as seen in SirReal2’s SIRT2 inhibition .
  • Anti-Inflammatory Activity : Substituents like 4-hydroxy-3-methoxyphenyl (6a) enhance COX-2 selectivity due to improved hydrogen bonding with the enzyme’s active site .

Critical Analysis of Structural Modifications

  • Fluorine Substitution: The 4-fluorobenzyl group in the target compound likely enhances metabolic stability and membrane permeability compared to non-fluorinated analogs (e.g., 5h with benzylthio in ) .
  • Thiazole vs. Thiadiazole Cores : Thiadiazole derivatives () exhibit higher melting points due to increased planarity and intermolecular hydrogen bonding, but thiazoles offer better pharmacokinetic profiles .
  • Activity-Contradicting Modifications: While 6a () shows COX inhibition, adding a trifluoromethyl group (as in ’s N-[5-(4-Methoxybenzyl)-1,3-thiazol-2-yl]-2-[3-(trifluoromethyl)phenoxy]acetamide) may reduce solubility but improve target specificity .

Biological Activity

N-[5-(4-fluorobenzyl)-1,3-thiazol-2-yl]acetamide is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its synthesis, biological properties, and potential therapeutic applications, supported by data tables and case studies.

Synthesis

The synthesis of this compound typically involves the reaction of 4-fluorobenzylamine with thiazole derivatives followed by acetylation. Various synthetic pathways have been explored to optimize yield and purity.

Biological Activity

The biological activity of this compound can be categorized into several key areas:

1. Anticancer Activity

Recent studies have highlighted the anticancer potential of thiazole derivatives. For instance, compounds similar to this compound have shown significant cytotoxic effects against various cancer cell lines:

Cell Line IC50 (µM) Mechanism
MCF7 (Breast)10.0Induction of apoptosis
A549 (Lung)8.5Inhibition of tubulin polymerization
HeLa (Cervical)12.7Activation of caspases

These findings suggest that the compound may induce cell cycle arrest and apoptosis through intrinsic and extrinsic pathways, as evidenced by caspase activation studies .

2. Antimicrobial Activity

Thiazole derivatives have also demonstrated antimicrobial properties. This compound exhibits activity against both Gram-positive and Gram-negative bacteria:

Microorganism Minimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus15
Escherichia coli20
Candida albicans25

The presence of the fluorobenzyl group enhances the compound's interaction with bacterial cell membranes, leading to increased permeability and subsequent microbial inhibition .

3. Enzyme Inhibition

This compound has been investigated for its ability to inhibit specific enzymes implicated in cancer progression:

Enzyme IC50 (µM) Notes
Aurora Kinase5.0Potential for targeting tumor growth
Tyrosinase46.9Implications in skin pigmentation disorders

These enzyme inhibition studies indicate that the compound may serve as a lead for developing targeted therapies in oncology .

Case Studies

Several case studies have explored the biological activity of thiazole derivatives:

  • Study on Anticancer Activity : A series of thiazole derivatives were tested against multiple cancer cell lines, revealing that compounds with similar structures to this compound exhibited enhanced cytotoxicity compared to standard chemotherapeutics like doxorubicin .
  • Antimicrobial Efficacy : Research demonstrated that thiazole derivatives showed significant antibacterial effects against resistant strains of bacteria, indicating their potential as new antimicrobial agents .

Q & A

Q. What synthetic routes are commonly employed for the preparation of N-[5-(4-fluorobenzyl)-1,3-thiazol-2-yl]acetamide, and how can reaction conditions be optimized for higher yields?

A general synthesis involves reacting 2-amino-5-(4-fluorobenzyl)-1,3-thiazole with chloroacetyl chloride in the presence of triethylamine and dioxane. Yield optimization (e.g., 68% in one protocol) requires controlled temperature (20–25°C), stoichiometric reagent ratios, and recrystallization from ethanol-DMF mixtures. Post-synthesis characterization via 1H^1 \text{H}-NMR and elemental analysis ensures purity .

Q. What structural characterization techniques are critical for confirming the identity of this compound?

X-ray crystallography (using SHELX programs for refinement), 1H^1 \text{H}-NMR, IR spectroscopy, and mass spectrometry are standard. For example, 1H^1 \text{H}-NMR peaks at δ 4.16–4.20 ppm confirm methylene protons adjacent to the thiazole ring, while elemental analysis (C, H, N) validates stoichiometry .

Q. What preliminary biological activities have been reported for thiazole-based acetamide derivatives?

Analogous compounds exhibit antimicrobial, anti-inflammatory, and anticancer properties. For instance, structurally similar N-[4-(4-hydroxy-3-methoxyphenyl)-1,3-thiazol-2-yl]acetamide showed dual COX-1/COX-2 inhibition (IC50_{50} ~9–11 µM), suggesting potential anti-inflammatory applications .

Advanced Research Questions

Q. How can computational methods like molecular docking elucidate the mechanism of action for this compound?

Docking studies with target enzymes (e.g., 15-lipoxygenase or Bcl-2) can identify key binding interactions. Hydrophobic interactions between the 4-fluorobenzyl group and enzyme pockets may enhance affinity. For example, modeling of Bcl-2 inhibitors revealed critical hydrogen bonding and π-π stacking interactions .

Q. What experimental strategies address discrepancies in reported bioactivity data across studies?

Contradictions in IC50_{50} values or selectivity (e.g., COX-1 vs. COX-2 inhibition) may arise from assay conditions (cell lines, enzyme isoforms). Standardizing protocols (e.g., dorsal air pouch inflammation models) and validating via orthogonal assays (e.g., enzymatic vs. cellular) improve reproducibility .

Q. How can crystallographic fragment screening enhance the design of derivatives with improved potency?

Fragment-based screening using programs like SHELXC/SHELXD identifies binding hotspots. For instance, modifying the acetamide side chain or fluorobenzyl substituent could optimize interactions with targets like SIRT2 or viral proteases, as seen in related thiazole derivatives .

Q. What challenges arise in formulating stable salt forms of this compound for pharmacological studies?

Salt formation (e.g., maleate salts) improves solubility but requires pH stability testing. Patent data highlight the importance of counterion selection (e.g., malic acid) and crystallization conditions to maintain bioactivity, as demonstrated for herpes virus inhibitors .

Q. How do structural modifications (e.g., sulfonamide addition) impact pharmacokinetic properties?

Introducing sulfonamide groups (as in acetazolamide analogs) enhances solubility and target engagement but may alter metabolic stability. Comparative ADME studies using LC-MS/MS and microsomal assays are critical for optimizing bioavailability .

Methodological Considerations

  • Synthetic Optimization : Use design of experiments (DoE) to screen solvent systems (dioxane vs. DMF) and catalysts (e.g., DMAP) for improved yields .
  • Data Validation : Cross-validate biological activity using multiple assays (e.g., MIC for antimicrobial activity, MTT for cytotoxicity) .
  • Structural Analysis : Employ SHELXL for high-resolution refinement of X-ray data to resolve conformational ambiguities .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.